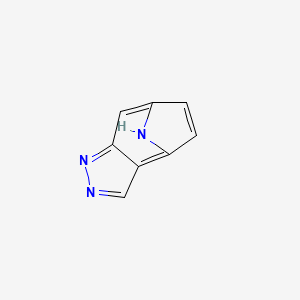

4,7-Iminocycloheptapyrazole

Description

4,7-Iminocycloheptapyrazole is a heterocyclic compound featuring a seven-membered ring system fused with pyrazole and imino functional groups at positions 4 and 5. This article leverages studies on structurally similar compounds to infer key properties and comparative advantages of this compound.

Properties

Molecular Formula |

C8H5N3 |

|---|---|

Molecular Weight |

143.15 g/mol |

IUPAC Name |

4,5,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H |

InChI Key |

BRDRXUQGBWTJMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=NN=C3C=C1N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,7-Iminocycloheptapyrazole involves several steps, typically starting with the preparation of pyrazole intermediates. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

4,7-Iminocycloheptapyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of DMSO.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .

Scientific Research Applications

4,7-Iminocycloheptapyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Iminocycloheptapyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in various biological processes . The exact mechanism depends on the specific structure and functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 in ) share a fused pyrazole-pyrimidine core. Key distinctions include:

- Isomerization Dynamics: Pyrazolo-triazolopyrimidines (e.g., compounds 6–11) exhibit isomerization under varying conditions, suggesting that 4,7-Iminocycloheptapyrazole may also display conformational flexibility depending on substituent placement .

Table 1: Comparative Data for Pyrazolo-Pyrimidine Derivatives

| Compound | Core Structure | Key Substituents | Reactivity/Stability Notes |

|---|---|---|---|

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-imino, 5-amino | High hydrogen-bonding capability |

| 3 | Pyrazolo[3,4-d]pyrimidine | 4-hydrazine | Prone to cyclization reactions |

| 6 , 8 | Triazolo[1,5-c]pyrimidine | Varied alkyl/aryl groups | Thermally stable isomers |

Benzimidazole-4,7-dione Derivatives

Benzimidazole-4,7-diones (e.g., compounds 14a–k in ) feature a quinone-like structure with electron-withdrawing substituents (e.g., Cl, CF₃). Comparisons include:

- Electrophilic Reactivity: The 4,7-dione motif facilitates redox activity, contrasting with the imino group’s nucleophilic character in this compound .

- Synthetic Yields : Substituents like 4-fluorobenzoyl (compound 14d ) or 4-chlorobenzoyl (compound 14e ) improve yields (67–77%), suggesting that electron-deficient groups enhance stability in fused heterocycles .

Table 2: Benzimidazole-4,7-dione Derivatives

| Compound | Substituents (R) | Yield (%) | Notable Properties |

|---|---|---|---|

| 14c | Benzoylpiperidin-4-yl | 43 | Moderate solubility in polar solvents |

| 14e | 4-Chlorobenzoylpiperidin-4-yl | 77 | High crystallinity |

| 14i | 3-Chloro-4-fluorobenzoylpiperidin-4-yl | 67 | Enhanced redox activity |

Key Research Findings and Implications

Structural Flexibility: Pyrazolo-triazolopyrimidines isomerize under mild conditions, implying that this compound may adopt multiple conformations for targeted applications .

Substituent-Driven Activity: Electron-withdrawing groups (e.g., Cl, CF₃) in benzimidazole-4,7-diones enhance stability and bioactivity, suggesting similar strategies for functionalizing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.